molecular formula C7H11NS B1420104 N-(prop-2-yn-1-yl)thiolan-3-amine CAS No. 1019581-95-3

N-(prop-2-yn-1-yl)thiolan-3-amine

Cat. No.: B1420104
CAS No.: 1019581-95-3
M. Wt: 141.24 g/mol
InChI Key: SIOCGWXWMABFDA-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)thiolan-3-amine (CAS 1019581-95-3) is a small molecule building block of significant interest in synthetic and medicinal chemistry research. It features a molecular formula of C7H11NS and a molecular weight of 141.23 g/mol . Its structure incorporates a thiolane (tetrahydrothiophene) ring, which provides a three-dimensional, sulfur-containing scaffold, and a prop-2-yn-1-yl (propargyl) amine group, which offers a highly reactive alkyne handle . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The reactive alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making this compound a valuable precursor for the "click" synthesis of more complex molecular architectures, such as triazole-functionalized heterocycles . Furthermore, the thiolan-3-amine core is a known motif in chemical biology. Related compounds with the thiolan-3-amine structure are used in modifying peptides and proteins; for instance, the reagent 2-iminothiolane is well-documented for introducing thiol groups into biomolecules via their amino groups, a key technique for bioconjugation and probe attachment . Researchers may therefore employ this compound to create novel chemical probes, develop peptide mimetics, or build diverse compound libraries for drug discovery screening. This product is intended for research use only and is not for diagnostic or therapeutic use. Proper laboratory practices should be observed when handling this and all chemical compounds.

Properties

CAS No.

1019581-95-3

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-prop-2-ynylthiolan-3-amine

InChI

InChI=1S/C7H11NS/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2

InChI Key

SIOCGWXWMABFDA-UHFFFAOYSA-N

SMILES

C#CCNC1CCSC1

Canonical SMILES

C#CCNC1CCSC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with N-(prop-2-yn-1-yl)thiolan-3-amine, differing in substituents or core rings:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
This compound Thiolane (C₄H₇S) Prop-2-yn-1-ylamine C₇H₁₁NS 141.23 1019581-95-3
N-(2-fluorophenyl)thiolan-3-amine Thiolane 2-Fluorophenyl C₁₀H₁₂FNS 197.27 Not available
N-(1-phenylethyl)thiolan-3-amine Thiolane 1-Phenylethyl C₁₂H₁₇NS 207.34 CB21796728
N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine Propargylamine Benzyl, 3-fluorophenyl C₁₆H₁₃FN 238.29 Not available
N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine Propargylamine 2-Methoxyethyl, phenyl C₁₂H₁₃NO 187.24 Not available

Key Structural Differences :

  • Thiolane vs. Propargylamine Core : The thiolane-based compounds (e.g., ) feature a sulfur-containing ring, while propargylamine derivatives (e.g., ) focus on alkyne reactivity.
  • Substituent Effects : Fluorophenyl () and benzyl groups () enhance aromatic interactions, whereas methoxyethyl () or phenylethyl () groups modify solubility and steric bulk.

Physicochemical Properties

Compound Physical State Reactivity Notes Applications
This compound Likely liquid High alkyne reactivity Pharmaceutical intermediates
N-(2-fluorophenyl)thiolan-3-amine Not reported Enhanced stability due to fluorine Potential CNS drug candidates
N-benzylpropargylamine derivatives Orange oil Air-sensitive (CuI/Pd required for synthesis) Catalytic cross-coupling substrates
N-(1-phenylethyl)thiolan-3-amine Brown oil Stable under acidic/basic conditions Duloxetine hydrochloride intermediates

Property Trends :

  • Propargylamines () are often oils due to low polarity, while thiolane derivatives () may crystallize under specific conditions.
  • Fluorine substituents () increase metabolic stability, making them attractive for drug design.

Q & A

Q. Advanced

  • X-ray crystallography : Using SHELXL for refinement, particularly if single crystals are obtainable. SHELXT automates space-group determination and structure solution from diffraction data .
  • Chiral HPLC/CE : To separate enantiomers if the thiolan-3-amine backbone has a stereocenter.

How can computational modeling aid in predicting reactivity or biological interactions?

Q. Advanced

  • DFT calculations : To map electronic properties (e.g., HOMO/LUMO energies) of the propargyl group and thiolan ring, predicting sites for electrophilic/nucleophilic attack .
  • Molecular docking : For hypothesizing binding interactions with biological targets (e.g., enzymes or receptors) .

How should researchers address contradictory synthesis yields reported in literature?

Q. Data Analysis

  • Scale effects : Milligram-scale reactions (e.g., 5.4 mmol in ) may show higher yields than larger batches due to mixing efficiency.
  • By-product analysis : Use LC-MS to identify impurities (e.g., homocoupled alkynes) that reduce yield.
  • Reagent quality : Trace moisture in solvents or amines can deactivate catalysts, necessitating rigorous drying .

What experimental precautions are critical for handling propargylamine derivatives?

Q. Experimental Design

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the propargyl group.
  • Moisture control : Store reagents over molecular sieves and degas solvents .
  • Safety : Propargylamines are toxic; use fume hoods and PPE during synthesis.

How can biological activity assays be designed for this compound?

Q. Pharmacological

  • Neuroimaging potential : Design in vitro BBB permeability assays (e.g., PAMPA-BBB) based on structural analogs with rapid BBB penetration .
  • Enzyme inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods .

What are the advantages of palladium-catalyzed methods over nucleophilic substitution for synthesis?

Q. Advanced

  • Regioselectivity : Pd catalysis avoids competing SN2 pathways, ensuring propargyl group attachment to the amine .
  • Functional group tolerance : Aryl/heteroaryl iodides can be coupled without affecting the thiolan ring .

How can researchers validate synthetic scalability for future studies?

Q. Advanced

  • Flow chemistry : Test continuous-flow systems to improve heat/mass transfer and reduce reaction times.
  • Green chemistry metrics : Calculate E-factors and atom economy to assess environmental impact .

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